Imidaprilat-d3 is a deuterated derivative of imidaprilat, which is an active metabolite of the angiotensin-converting enzyme inhibitor imidapril. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of imidapril and its effects on the renin-angiotensin system. The incorporation of deuterium allows for improved stability and traceability in metabolic studies, making it a valuable tool in pharmacological research.
Imidaprilat-d3 is synthesized from imidapril, which is derived from the natural product sources or synthesized through chemical methods. The deuteration process typically involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, to create a compound that can be tracked more effectively in biological systems.
Imidaprilat-d3 falls under the category of pharmaceutical compounds, specifically as an angiotensin-converting enzyme inhibitor. It is classified as a small organic molecule with potential applications in hypertension and heart failure research.
The synthesis of imidaprilat-d3 generally involves the following steps:
The technical details involve careful control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yield and purity of imidaprilat-d3. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and isotopic labeling.
Imidaprilat-d3 has a complex molecular structure characterized by its unique functional groups that include:
The incorporation of deuterium alters the molecular weight and can influence the compound's interactions with biological systems.
The molecular formula for imidaprilat-d3 is typically represented as , reflecting its composition. The exact mass and isotopic distribution can be analyzed using high-resolution mass spectrometry.
Imidaprilat-d3 participates in various chemical reactions typical for angiotensin-converting enzyme inhibitors. These reactions include:
The kinetics of these reactions can be studied using techniques such as enzyme assays and chromatography to separate metabolites. The use of imidaprilat-d3 allows researchers to differentiate between metabolites based on their isotopic signatures.
Imidaprilat-d3 exerts its pharmacological effects by inhibiting angiotensin-converting enzyme activity. This inhibition leads to decreased levels of angiotensin II, resulting in vasodilation and reduced blood pressure.
The mechanism involves competitive inhibition where imidaprilat-d3 competes with angiotensin I for binding at the enzyme's active site. Studies have shown that this compound has a similar efficacy profile to its non-deuterated counterpart, allowing for reliable comparisons in pharmacological studies.
Relevant data on these properties can be obtained through standardized testing methods like differential scanning calorimetry and thermogravimetric analysis.
Imidaprilat-d3 is primarily used in:
This compound serves as a crucial tool for researchers aiming to elucidate the complexities of drug interactions within the cardiovascular system, ultimately contributing to advancements in hypertension treatment strategies.
Imidaprilat-d3 is a deuterated isotopologue of the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor imidapril. Its molecular formula is C₁₈H₂₀D₃N₃O₆, with a molecular weight of 380.41 g/mol [5]. Deuterium atoms are specifically incorporated at the N-methyl group of the imidazoline ring, replacing three hydrogen atoms (^1H) with deuterium (²H or D). This targeted substitution preserves the core pharmacophore while introducing a mass difference detectable via mass spectrometry. The SMILES notation (C[C@@H](C(=O)N1[C@H](C(=O)O)CN(C(=O)C1=O)([2H])([2H])[2H])NC(=O)[C@@H](O)CCC2=CC=CC=C2
) confirms deuterium localization at the tertiary amine nitrogen [9] [10].
Table 1: Structural Attributes of Imidaprilat-d3 vs. Non-deuterated Imidaprilat
Property | Imidaprilat-d3 | Non-deuterated Imidaprilat |
---|---|---|
Molecular Formula | C₁₈H₂₀D₃N₃O₆ | C₁₈H₂₃N₃O₆ |
Molecular Weight (g/mol) | 380.41 | 377.40 |
Deuterium Positions | N-methyl group | N/A |
CAS Number | Not specified in data | 89371-44-8 (unlabelled parent) |
The primary structural distinction lies in the 3 Da mass shift due to deuterium substitution. This modification minimally alters electronic properties but significantly impacts vibrational frequencies and nuclear magnetic resonance (NMR) signatures. For instance, in ^1H-NMR spectra, the N-methyl proton signal at ~2.8 ppm disappears, while ^2H-NMR reveals a corresponding triplet. Crucially, the pKₐ (affecting ionization state) and steric configuration remain unchanged, ensuring identical target engagement (ACE inhibition) as the non-deuterated molecule [9] [10].
Imidaprilat-d3 exhibits enhanced metabolic stability compared to its non-deuterated counterpart due to the kinetic isotope effect (KIE), which strengthens the C–D bond. This reduces first-pass metabolism and extends in vitro half-life in hepatic microsomal assays. However, it remains susceptible to pH-dependent hydrolysis: degradation accelerates under alkaline conditions (pH > 8) but is minimized at physiological pH (7.4). Long-term storage requires -20°C to prevent deuterium exchange or racemization [9] [10].
The compound displays high aqueous solubility (>50 mg/mL) attributable to its zwitterionic nature, with ionization states (carboxylate anion and protonated imidazoline) dominating at physiological pH. Log P (octanol-water partition coefficient) is estimated at -1.2 ± 0.3, consistent with non-deuterated imidaprilat. This confirms that deuterium substitution does not alter hydrophilicity or passive diffusion kinetics across biological membranes [5] [9].
Table 2: Physicochemical Properties of Imidaprilat-d3
Property | Value | Conditions |
---|---|---|
Solubility in Water | >50 mg/mL | 25°C, pH 7.0 |
Log P (Partition Coeff.) | -1.2 ± 0.3 | Predicted/experimental |
Stability | Stable ≥6 months | -20°C, inert atmosphere |
Degradation | Hydrolysis (alkaline pH) | t₁/₂ = 48h (pH 10.0, 25°C) |
Deuterium is introduced via late-stage isotopic exchange or building-block synthesis:
Rigorous purification and analytical protocols ensure fidelity:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3